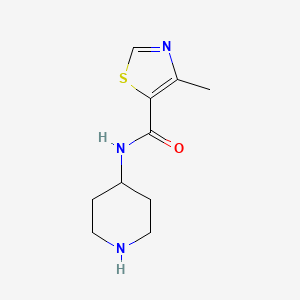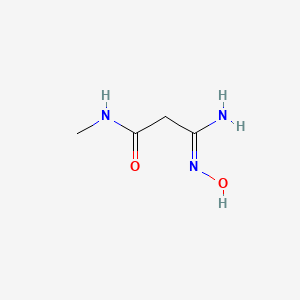
Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate
Übersicht
Beschreibung
Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate, also known as 4-trifluoromethyl-2-pyridinecarboxylic acid ethyl ester, is an organic compound with the molecular formula C9H7F3NO2. It is a colorless solid that is soluble in common organic solvents. It is used in the synthesis of drugs, dyes, and other chemicals. It is also used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate: has been studied for its potential as an antifungal agent. Research indicates that derivatives of this compound, particularly when esterified with salicylanilide, exhibit significant in vitro antifungal activity . These compounds have been tested against a variety of fungal strains, showing varying degrees of efficacy, with some demonstrating minimum inhibitory concentrations (MIC) as low as 0.49 µmol/L .
Medicinal Chemistry
In medicinal chemistry, the trifluoromethyl group is a common pharmacophore due to its ability to enhance the biological activity of pharmaceuticalsEthyl 4-(trifluoromethyl)-2-pyridinecarboxylate can serve as a precursor in synthesizing compounds that contain the trifluoromethyl group, which is prevalent in many FDA-approved drugs . This group is known for its role in increasing the metabolic stability and bioavailability of drugs .
Synthesis of Antimicrobial Agents
The search for novel antimicrobial agents is a critical area of research, and Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate plays a role in the synthesis of such agents. Its derivatives have been explored for their potential to combat microbial infections, particularly those caused by drug-resistant strains .
Development of Anticancer Drugs
Compounds with the trifluoromethyl group have been associated with anticancer properties. As such, Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate could be utilized in the development of anticancer drugs, contributing to the synthesis of novel therapeutic agents targeting various forms of cancer .
Agricultural Chemical Research
The trifluoromethyl group is also significant in the field of agricultural chemistryEthyl 4-(trifluoromethyl)-2-pyridinecarboxylate may be used to develop new agrochemicals that improve the efficacy and selectivity of pesticides and herbicides, thereby enhancing crop protection strategies .
Organic Synthesis
In organic synthesis, Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate is valuable as a building block for constructing more complex molecules. Its reactivity and stability make it a versatile reagent for creating a wide range of organic compounds with diverse biological activities .
Material Science
Materials science can benefit from the incorporation of the trifluoromethyl group into polymers and other materials to alter their propertiesEthyl 4-(trifluoromethyl)-2-pyridinecarboxylate could be instrumental in synthesizing materials with improved thermal stability, chemical resistance, and mechanical strength .
Fluorine Chemistry
Finally, in the specialized field of fluorine chemistry, Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate is of interest due to its trifluoromethyl group. This group imparts unique electronic and steric properties to molecules, making them useful for various applications, including the development of fluorine-containing pharmaceuticals and agrochemicals .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing the trifluoromethyl group, are often used in pharmaceuticals and agrochemicals due to their ability to form stable carbon-carbon bonds .
Mode of Action
The trifluoromethyl group in similar compounds has been associated with the ability to undergo suzuki–miyaura cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a common biochemical pathway for compounds containing the trifluoromethyl group .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can impact how a compound interacts with its targets. For instance, certain herbicides, applied in pre-emergence, act better when soil humidity is between high and elevated .
Eigenschaften
IUPAC Name |
ethyl 4-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-8(14)7-5-6(3-4-13-7)9(10,11)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYPHUNCCISTMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670620 | |
| Record name | Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate | |
CAS RN |
1171919-08-6 | |
| Record name | Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















